molecular formula C15H15ClO4S B2515763 4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate CAS No. 2361768-95-6

4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B2515763
CAS No.: 2361768-95-6
M. Wt: 326.79
InChI Key: ILMLIFFBKWEFHY-UHFFFAOYSA-N
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Description

4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chlorophenyl group, a methoxy group, and a dimethylbenzene sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate typically involves the sulfonation of 4-chlorophenyl 5-methoxy-2,4-dimethylbenzene. This can be achieved through electrophilic aromatic substitution reactions, where a sulfonating agent such as sulfur trioxide or chlorosulfonic acid is used under controlled conditions . The reaction is usually carried out in the presence of a solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective formation of the sulfonate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, oxidized derivatives, and coupled products with extended aromatic systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the sulfonate group enhances its solubility in polar solvents, while the methoxy and dimethyl groups contribute to its stability and lipophilicity.

Properties

IUPAC Name

(4-chlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4S/c1-10-8-11(2)15(9-14(10)19-3)21(17,18)20-13-6-4-12(16)5-7-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMLIFFBKWEFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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